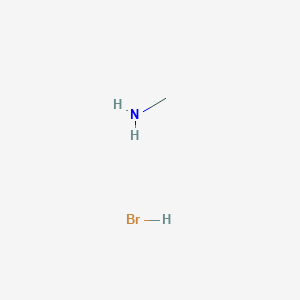

甲胺氢溴酸盐

描述

Methylamine hydrobromide is a compound with the molecular formula CH6BrN . It is also known by other names such as methanamine hydrobromide and methylammonium bromide . It has a molecular weight of 111.97 g/mol .

Synthesis Analysis

While specific synthesis methods for Methylamine hydrobromide were not found in the search results, Methylamine, a related compound, serves as a precursor for the synthesis of methamphetamine .

Molecular Structure Analysis

The molecular structure of Methylamine hydrobromide consists of one carbon atom, one nitrogen atom, one bromine atom, and six hydrogen atoms . The InChI representation of the molecule is InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H .

Chemical Reactions Analysis

Methylamine hydrobromide is used in the preparation of perovskite photoactive layers for solar energy conversion . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .

Physical And Chemical Properties Analysis

Methylamine hydrobromide has a molecular weight of 111.97 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 110.96836 g/mol . The topological polar surface area is 26 Ų .

科学研究应用

Perovskite Solar Cells

Methylamine hydrobromide is a critical precursor in the synthesis of perovskite materials for solar energy conversion . It is used to prepare photoactive layers in perovskite solar cells, which are a promising alternative to traditional silicon-based solar cells due to their high efficiency and lower production costs. The compound contributes to the formation of methylammonium lead bromide, a perovskite material with excellent optical properties, including green emission and high photoluminescence .

Electrocatalysis

In the field of electrocatalysis, methylamine hydrobromide can be involved in methylation and amination reactions with CO₂ and NOx . This process is part of an emerging approach to sustainable electrosynthesis of organonitrogen compounds from abundant feedstocks. The compound’s role in such reactions could help reduce the carbon footprint of the chemical industry by using less toxic reagents and generating minimal waste .

Carbon Dioxide Sequestration

Methylamine hydrobromide has been studied for its effects on the formation and dissociation kinetics of CO₂ hydrates, which are relevant for carbon dioxide sequestration . This application is crucial for addressing climate change as it involves the capture and storage of CO₂ as solid hydrates under the seabed. The compound can promote faster CO₂ hydrate nucleation and improve the stability of the hydrates, which is beneficial for enhanced subsea CO₂ sequestration .

Green Chemistry

The compound aligns with the principles of green chemistry, particularly in the design for energy efficiency . Methylamine hydrobromide is part of a category of products that are being developed to reduce energy consumption and waste in chemical processes, contributing to more sustainable practices in the industry .

作用机制

安全和危害

未来方向

Methylamine hydrobromide is an important precursor for the preparation of perovskite photoactive layers for solar energy conversion . It has been used in the fabrication of quasi-2D films with the elimination of n = 1, 2, 3 domains by introducing the ionic liquid n-butylamine acetate (BAAc) instead of n-butylamine hydrobromide (BABr), which increases the photoluminescence quantum yield (PLQY) and lowers the surface roughness of films .

属性

IUPAC Name |

methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWNAMNOYHCTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-89-5 (Parent) | |

| Record name | Methylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

111.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylamine hydrobromide | |

CAS RN |

6876-37-5 | |

| Record name | Methylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

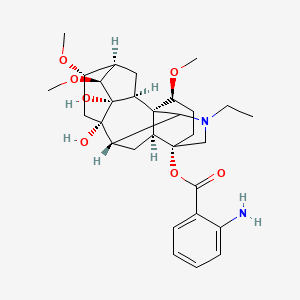

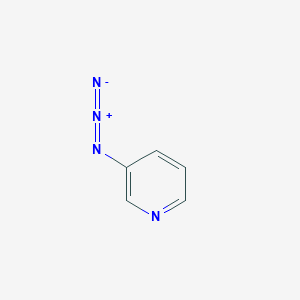

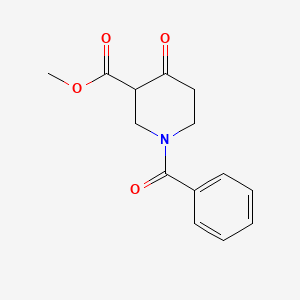

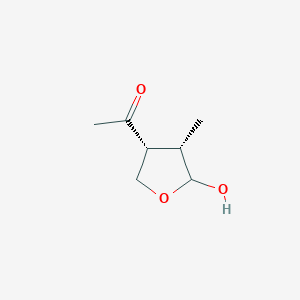

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

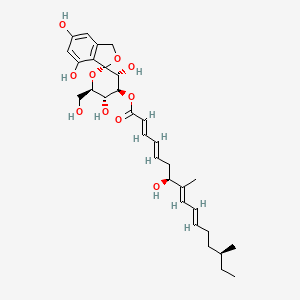

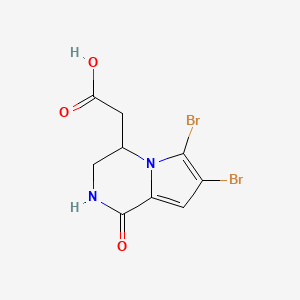

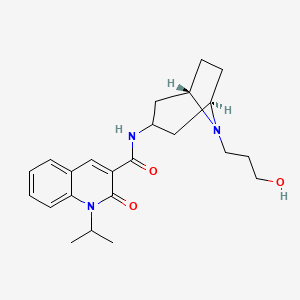

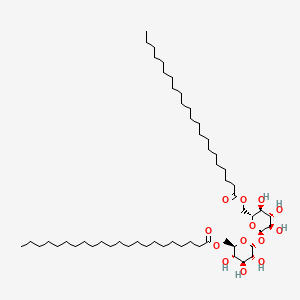

Feasible Synthetic Routes

Q & A

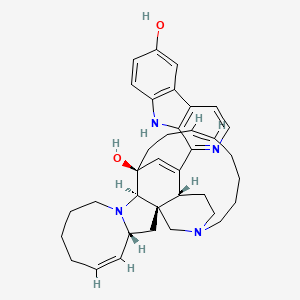

Q1: What is the significance of the 5-HT2A receptor in neuropathic pain, and how does methylamine hydrobromide contribute to its study?

A1: The 5-HT2A receptor, a subtype of serotonin receptor, plays a crucial role in the development and maintenance of neuropathic pain. Studies have shown that after nerve injury, like spinal nerve ligation (SNL), there's an increase in 5-HT2A receptor activity in the dorsal horn neurons of the spinal cord []. This heightened activity contributes to spinal hyperexcitability, essentially making the nervous system overly sensitive to stimuli, which in turn contributes to chronic pain.

Q2: How does TCB-2, containing methylamine hydrobromide, help researchers understand the interaction between 5-HT2A receptors and mGluR1 in neuropathic pain?

A2: Research suggests a complex interplay between 5-HT2A receptors and metabotropic glutamate receptor 1 (mGluR1) in the context of neuropathic pain []. TCB-2 has been instrumental in unraveling this relationship. Studies show that TCB-2 application enhances C-fiber evoked dorsal horn potentials in animals with SNL, indicating increased pain signaling. This effect is blocked by an mGluR1 antagonist, suggesting that 5-HT2A receptor activation might be influencing mGluR1 activity to modulate pain transmission [].

Q3: Beyond neuropathic pain, what other neurological conditions are being investigated using compounds containing methylamine hydrobromide, and what insights have been gained?

A3: Research using TCB-2 has extended to investigating its potential in managing spasticity after spinal cord injury (SCI) []. Spasticity, characterized by stiff and difficult muscle movements, is a common consequence of SCI, often linked to impaired neuronal inhibition in the spinal cord.

Q4: Are there any studies exploring the long-term effects of methylamine hydrobromide-containing compounds like TCB-2?

A4: While TCB-2 shows promise in preclinical studies, research on its long-term effects is ongoing. One study explored the potential of TCB-2 to mitigate the development of neurodegenerative diseases, a known risk factor associated with persistent neuropathic pain []. This study demonstrated that TCB-2 administration not only reduced neuropathic pain in a rat model but also showed potential in reducing markers associated with future neurodegeneration [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

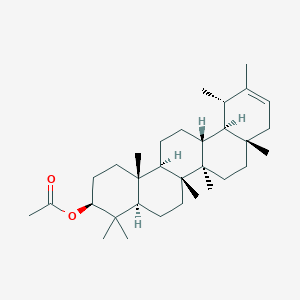

![(3S,8R,9S,10R,13R,14S,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1254623.png)

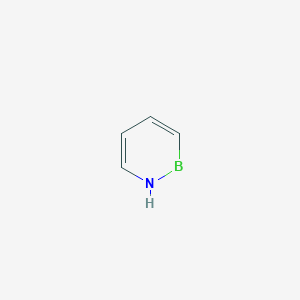

![3-Oxabicyclo[3.2.0]heptane](/img/structure/B1254630.png)